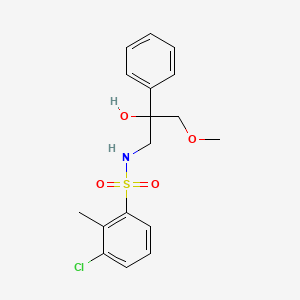
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide, also known as CPTH-AM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH-AM belongs to the class of HDAC inhibitors, which are compounds that inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can result in the repression of gene transcription. By inhibiting HDAC activity, compounds like CPTH-AM can promote gene expression and potentially be used to treat a variety of diseases.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Its Applications
Chemoselective Acetylation of Aminophenols
A study by Magadum and Yadav (2018) demonstrated chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, emphasizing a methodology that could be applicable in synthesizing acetamide derivatives with specific functional groups for pharmaceutical or chemical research purposes (Magadum & Yadav, 2018).
Synthesis and Pharmacological Evaluation
Novel Acetamide Derivatives as Potential Therapeutics
Rani et al. (2016) explored the synthesis and pharmacological assessment of novel acetamide derivatives, indicating the process of creating and evaluating acetamide compounds for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This approach could inform the development of therapeutic agents from acetamide-based compounds (Rani et al., 2016).
Metabolic Studies and Herbicide Research
Comparative Metabolism of Herbicides
Coleman et al. (2000) conducted studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of acetamide derivatives. Such studies are crucial in understanding the environmental and health impacts of chemical compounds (Coleman et al., 2000).
Green Synthesis and Drug Discovery
Green Approach in Drug Design
Reddy et al. (2014) highlighted a green synthesis approach for designing paracetamol analogues as potential analgesic and antipyretic agents, emphasizing environmentally friendly methods in drug discovery and design. This methodology could be relevant for synthesizing and studying the environmental and pharmacological properties of acetamide derivatives in a sustainable manner (Reddy et al., 2014).
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-18(21,11-14-7-9-15(22-2)10-8-14)13-19-17(20)12-23-16-5-3-4-6-16/h7-10,16,21H,3-6,11-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYZCDQFDUORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2441827.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441829.png)
![3-[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B2441832.png)
![3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2441833.png)
![N-[4-[(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2441834.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2441835.png)
![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)
![9-([1,1'-Biphenyl]-3-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2441838.png)

![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)
